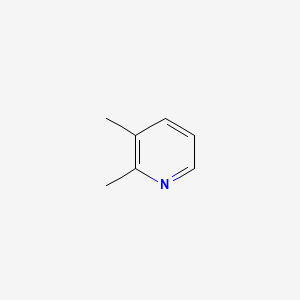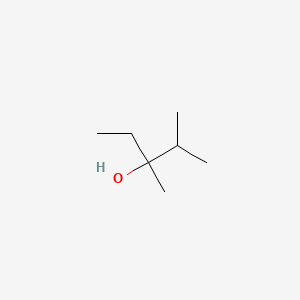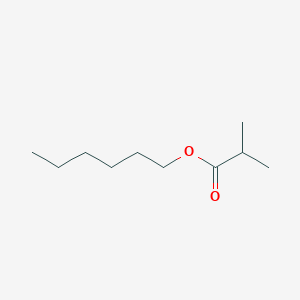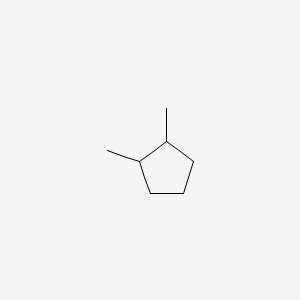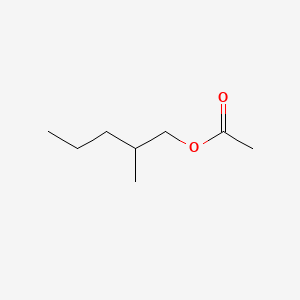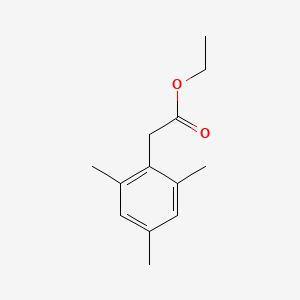
Ethyl-2-benzyliden-3-oxobutanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-benzylidene-3-oxobutanoate is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.24846 g/mol . The IUPAC name for this compound is ethyl (2E)-3-oxo-2-(phenylmethylidene)butanoate .
Synthesis Analysis
The synthesis of Ethyl 2-benzylidene-3-oxobutanoate can be achieved through various methods. One such method involves the Knoevenagel condensation of ethyl acetoacetate with benzaldehyde . Another method involves a three-component condensation of ethyl acetoacetate with formaldehyde and alkanethiols .Molecular Structure Analysis
The molecular structure of Ethyl 2-benzylidene-3-oxobutanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 30 bonds. There are 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical and Chemical Properties Analysis
Ethyl 2-benzylidene-3-oxobutanoate is a white to light yellow powder or crystal . It has a melting point of 55.0 to 59.0 °C . The compound is practically insoluble or insoluble in water .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-2-benzyliden-3-oxobutanoat: ist eine wertvolle Verbindung in der organischen Synthese. Es dient als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen . Seine Reaktivität gegenüber Nukleophilen ermöglicht den Aufbau komplexer molekularer Architekturen, die in der pharmazeutischen Forschung und Materialwissenschaft unerlässlich sind.
Photoredox-Katalyse
Diese Verbindung wurde in Experimenten zur Photoredox-Katalyse eingesetzt. Photoredox-Katalyse ist ein Zweig der Chemie, der Lichtenergie nutzt, um chemische Reaktionen zu beschleunigen. This compound kann bei Belichtung in Gegenwart eines Photoredox-Katalysators eine Deoxyfluorierung erfahren . Diese Reaktion ist bedeutsam für die Einführung von Fluoratomen in organische Moleküle, wodurch sich ihre physikalischen und chemischen Eigenschaften positiv verändern können.
Medizinische Chemie
In der medizinischen Chemie wird This compound verwendet, um Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen. Es kann in Moleküle umgewandelt werden, die mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren . Diese Interaktion kann zur Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten führen.
Materialwissenschaft
Die Fähigkeit der Verbindung zur Polymerisation macht sie zu einem Kandidaten für die Herstellung neuartiger polymerer Materialien. Diese Materialien können einzigartige Eigenschaften wie verbesserte Haltbarkeit, Flexibilität oder elektrische Leitfähigkeit aufweisen, die in Branchen von der Elektronik bis zur Luftfahrt wertvoll sind .
Landwirtschaftliche Chemie
This compound: kann modifiziert werden, um Agrochemikalien zu erzeugen. Diese Chemikalien schützen Kulturen vor Schädlingen und Krankheiten oder verbessern den Ertrag und die Qualität der Kulturen. Die strukturelle Vielseitigkeit der Verbindung ermöglicht die Synthese einer breiten Palette von Agrochemikalien .
Geschmacks- und Duftstoffindustrie
In der Geschmacks- und Duftstoffindustrie kann diese Verbindung als Baustein zur Synthese aromatischer Verbindungen verwendet werden. Diese synthetisierten Moleküle können natürliche Düfte oder Aromen nachahmen und werden in Parfüms, Lebensmittelprodukten und Getränken verwendet .
Analytische Chemie
Es kann als Standard in der analytischen Chemie zur Kalibrierung von Instrumenten oder zur Entwicklung neuer analytischer Methoden dienen. Seine klar definierte Struktur und seine Eigenschaften machen es zu einem idealen Kandidaten für solche Anwendungen .
Umweltwissenschaften
Schließlich kann This compound in der Umweltforschung eingesetzt werden, um Abbauprozesse zu untersuchen oder als Modellverbindung für Schadstoffstudien. Das Verständnis seines Abbaus kann helfen, die Umweltbelastung durch verwandte Chemikalien zu beurteilen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is involved in organic reactions such as the knoevenagel condensation . This reaction is a form of organic condensation, a crucial method for synthesizing substituted alkenes .
Mode of Action
Ethyl 2-benzylidene-3-oxobutanoate interacts with its targets through a mechanism involving the formation of an enolate . This enolate can be alkylated in the alpha position through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-benzylidene-3-oxobutanoate are primarily related to the formation and alkylation of enolates . The compound’s interaction with these pathways can lead to the synthesis of various organic compounds, including substituted alkenes .
Pharmacokinetics
It is known that the compound exhibits high gastrointestinal absorption and is a bbb permeant . It is also known to inhibit CYP1A2 and CYP2C19 .
Result of Action
The molecular and cellular effects of Ethyl 2-benzylidene-3-oxobutanoate’s action primarily involve the formation of new C-C bonds and the synthesis of substituted alkenes . These effects are a direct result of the compound’s interaction with its targets and its involvement in the alkylation of enolates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-benzylidene-3-oxobutanoate. For instance, the compound’s reactivity can be enhanced in deep eutectic solvents, leading to improved yields . Furthermore, the compound’s action can be influenced by the presence of a strong base, such as LDA, which can form the enolate completely .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-benzylidene-3-oxobutanoate involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base to form the corresponding enolate intermediate, which then undergoes an aldol condensation reaction with benzaldehyde to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in a suitable solvent (e.g. ethanol) and add a catalytic amount of base (e.g. sodium hydroxide).", "Step 2: Add benzaldehyde dropwise to the reaction mixture while stirring vigorously.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then acidify with dilute hydrochloric acid.", "Step 5: Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)." ] } | |
CAS-Nummer |
620-80-4 |
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl (2Z)-2-benzylidene-3-oxobutanoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9- |
InChI-Schlüssel |
AYZGINZXVVKWKV-XFXZXTDPSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C |
Physikalische Beschreibung |
White powder; Balsamic aroma with tropical fruit notes. |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Ethyl 2-benzylidene-3-oxobutanoate?
A1: Ethyl 2-benzylidene-3-oxobutanoate is characterized by a Z conformation about its C=C double bond []. This structural feature is important as it influences the molecule's overall shape and potential interactions with other molecules.
Q2: How is Ethyl 2-benzylidene-3-oxobutanoate used in the development of potential drug candidates?
A2: Ethyl 2-benzylidene-3-oxobutanoate serves as a valuable starting material for synthesizing pyrazoline carboxylates []. These compounds have shown promising results as selective inhibitors of Monoamine oxidase-B (MAO-B) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


